molecular formula C11H14ClNO B14327168 1-(4-Chlorophenyl)-4-(methylamino)butan-1-one CAS No. 111399-41-8

1-(4-Chlorophenyl)-4-(methylamino)butan-1-one

Cat. No.: B14327168
CAS No.: 111399-41-8
M. Wt: 211.69 g/mol
InChI Key: PDJXAZGSRCFBHY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(methylamino)butan-1-one is a synthetic compound that belongs to the class of substituted cathinones It is structurally related to other compounds in this class, which are known for their stimulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-(methylamino)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methylamine.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Final Product: The amine is then reacted with butanone under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-(methylamino)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives at the chlorophenyl group.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(methylamino)butan-1-one has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(methylamino)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-2-(methylamino)propan-1-one: Known for its stimulant properties and similar chemical structure.

    1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one: Another compound with stimulant effects and structural similarity.

Uniqueness: 1-(4-Chlorophenyl)-4-(methylamino)butan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and pharmacological properties

Properties

CAS No.

111399-41-8

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(methylamino)butan-1-one

InChI

InChI=1S/C11H14ClNO/c1-13-8-2-3-11(14)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3

InChI Key

PDJXAZGSRCFBHY-UHFFFAOYSA-N

Canonical SMILES

CNCCCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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